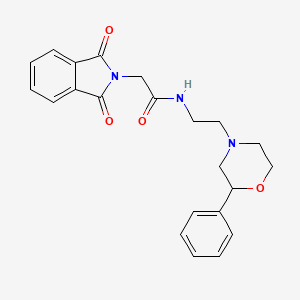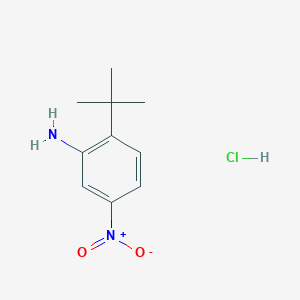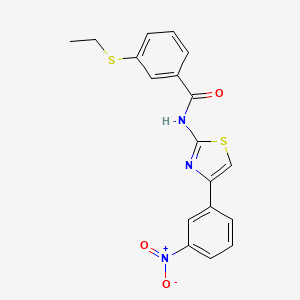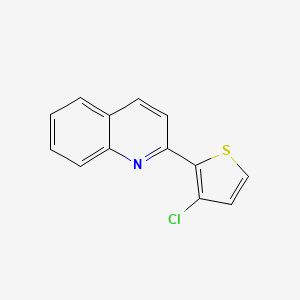![molecular formula C13H13FN4 B2944529 n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline CAS No. 2190139-28-5](/img/structure/B2944529.png)
n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is a complex organic compound that features a cyano group, a fluoro substituent, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is to start with a substituted aniline derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the cyano and fluoro groups. The imidazole moiety is then introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The fluoro and cyano groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its imidazole moiety is known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with enzymes and receptors could lead to the development of new treatments for various diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-4-yl)methyl]aniline
- n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-5-yl)methyl]aniline
Uniqueness
n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is unique due to the specific positioning of its functional groups. The presence of both a cyano and fluoro group, along with the imidazole moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c1-10-3-4-11(14)12(7-10)18(9-15)8-13-16-5-6-17(13)2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQIABNKOWNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=NC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
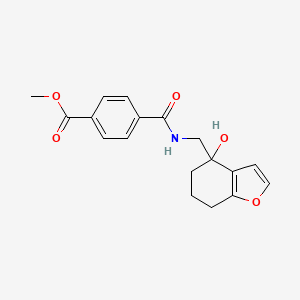
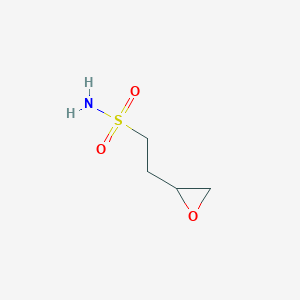
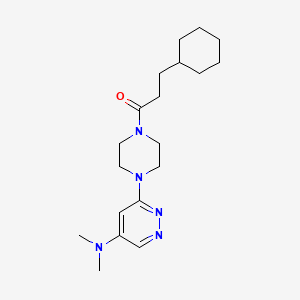
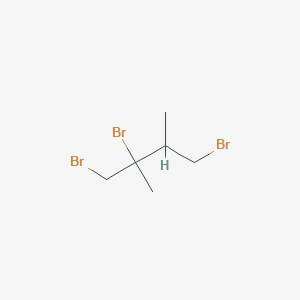
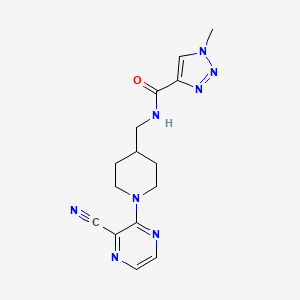

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)
![2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2944460.png)
